molecular formula C8H5ClF2O2 B7991711 3,4-Difluoro-5-methoxybenzoyl chloride

3,4-Difluoro-5-methoxybenzoyl chloride

Cat. No.: B7991711
M. Wt: 206.57 g/mol
InChI Key: OBWPALDRPORJIM-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-methoxybenzoyl chloride is an organic compound with the molecular formula C8H5ClF2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions and a methoxy group at the 5 position. This compound is typically used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-5-methoxybenzoyl chloride generally involves the reaction of 3,4-difluoro-5-methoxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is typically carried out under reflux conditions, where the benzoic acid derivative is converted to the corresponding acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-methoxybenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Difluoro-5-methoxybenzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form various derivatives, which can then exert their effects through different molecular targets and pathways. For example, in pharmaceutical applications, the derivatives may interact with specific enzymes or receptors to produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Difluoro-5-methoxybenzoyl chloride is unique due to the presence of both fluorine and methoxy substituents on the benzene ring, which can influence its reactivity and the properties of its derivatives. The combination of these substituents can enhance the compound’s utility in specific synthetic applications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3,4-difluoro-5-methoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-6-3-4(8(9)12)2-5(10)7(6)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWPALDRPORJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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